Cas no 1197-55-3 (4-Aminophenylacetic acid)

4-アミノフェニル酢酸(4-Aminophenylacetic acid)は、分子式C8H9NO2で表される有機化合物です。フェニル基にアミノ基と酢酸基が結合した構造を持ち、医薬品中間体や有機合成の重要な原料として利用されます。特に、β-ラクタム系抗生物質の合成やペプチド修飾に応用可能な点が特徴です。高い反応性を持つアミノ基とカルボキシル基を併せ持つため、多様な誘導体化が可能で、精密有機合成において優れた汎用性を発揮します。結晶性が良好なため取り扱いやすく、純度管理も比較的容易であることが利点です。

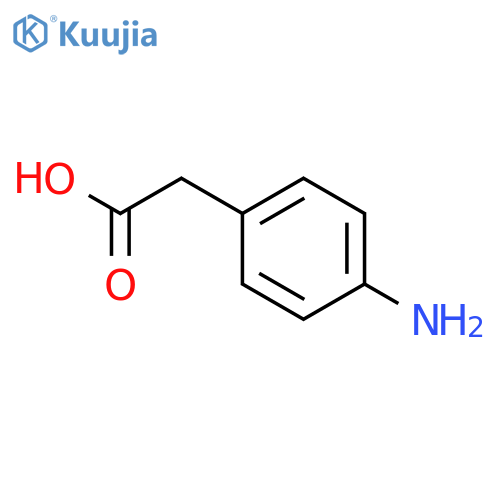

4-Aminophenylacetic acid structure

商品名:4-Aminophenylacetic acid

4-Aminophenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Aminophenylacetic acid

- 2-(4-AMINOPHENYL)ACETIC ACID

- ACETIC ACID 4-AMINOPHENYL ESTER

- H-4-APH-OH

- H-APH(4)-OH

- RARECHEM AL BO 0220

- (p-aminophenyl)-aceticaci

- (para-Aminophenyl)acetic acid

- 4-amino-benzeneaceticaci

- 4-aminobenzeneaceticacid

- 4-Carboxymethylaniline

- Acetic acid, (p-aminophenyl)-

- p-Amino-alpha-toluic acid

- Phenylglycine base

- 4-Aminophenylacetic

- Benzeneacetic acid, 4-amino-

- Desacetyl Actarit

- (4-AMINOPHENYL)ACETIC ACID

- (4-AMINO-PHENYL)-ACETIC ACID

- 4-(AMINOPHENYL)ACETIC ACID

- 4-AMino acid

- 4-aminophenyl-acetic acid

- 4-AMINOPHENYLACETIC ACID FOR SYNTHESIS

- DL-Phenyl

- p-Aminophenylacetic acid

- 4-amino-phenyl-acetic acid

- (4-aminophenyl)-acetic acid

- EINECS 214-828-7

- CHEMBL3278327

- MFCD00007916

- BS-3833

- 4-Aminobenzeneacetic acid

- 4-amino phenylacetic acid

- 2-(4-amino phenyl)-acetic acid

- EN300-20755

- 4-amino-phenylacetic acid

- 4-aminobenzene acetic acid

- Oprea1_658624

- NS00023881

- UNII-1IED47A544

- 4-amino phenyl acetic acid

- W-108499

- 3-14-00-01182 (Beilstein Handbook Reference)

- 4-Aminophenylacetic acid, Vetec(TM) reagent grade, 98%

- 4-(CARBOXYMETHYL)ANILINE

- 4-aminophenyl acetic acid

- BB 0244247

- STR03492

- BP-24384

- (p-aminophenyl)-acetic acid

- SCHEMBL39103

- BRN 2208094

- (p-Aminophenyl)acetic acid

- (4-amino-phenyl)acetic acid

- SY001637

- AM20060949

- NSC 7929

- NSC7929

- P-AMINOPHENYLACETIC ACID [MI]

- Para-aminophenylacetic acid

- 1197-55-3

- 4-amino-phenyl acetic acid

- p-aminophenyl acetic acid

- DTXSID1061609

- AKOS000104762

- CS-W018535

- FT-0617595

- InChI=1/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11

- p-Amino-.alpha.-toluic acid

- 1IED47A544

- A0393

- BDBM231635

- F0001-0324

- BCP24945

- 2-(4aminophenyl)acetic acid

- 4-Aminophenylacetic acid, 98%

- 2-(4-aminophenyl)-acetic acid

- 4-Aminophenylaceticacid

- Q15726001

- CCRIS 3157

- AC7503

- Z104481066

- NSC-7929

- AE-508/40191188

- 4-Aminophenylacetic acid,97%

- 4Carboxymethylaniline

- (paraAminophenyl)acetic acid

- 4aminophenylacetic acid

- (pAminophenyl)acetic acid

- DTXCID3033519

- 4-APAA

- Acetic acid, (paminophenyl)

- Benzeneacetic acid, 4amino

- STL139160

- 4Aminobenzeneacetic acid

- pAminoalphatoluic acid

- HY-75476

- BBL018950

-

- MDL: MFCD00007916

- インチ: 1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)

- InChIKey: CSEWAUGPAQPMDC-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)N)CC(=O)O

- BRN: 2208094

計算された属性

- せいみつぶんしりょう: 151.06300

- どういたいしつりょう: 151.063328530 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積(TPSA): 63.3

- 疎水性パラメータ計算基準値(XlogP): 0.9

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 63.3

- ぶんしりょう: 151.16

じっけんとくせい

- 色と性状: はくしょくフレークけっしょう

- 密度みつど: 1.2023 (rough estimate)

- ゆうかいてん: 201 °C (dec.) (lit.)

- ふってん: 344℃ at 760 mmHg

- フラッシュポイント: 201℃

- 屈折率: 1.5635 (rough estimate)

- すいようせい: Very soluble in water.

- PSA: 63.32000

- LogP: 1.47710

- ぶんかい: 201 ºC

- マーカー: 14,463

- ようかいせい: 熱湯とエタノールに溶け、アルカリ溶液に溶け、冷水に溶けない。

4-Aminophenylacetic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38-20/21/22

- セキュリティの説明: S22-S24/25

- 福カードFコード:13

- RTECS番号:AF3550000

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

4-Aminophenylacetic acid 税関データ

- 税関コード:29224995

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

4-Aminophenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20755-50.0g |

2-(4-aminophenyl)acetic acid |

1197-55-3 | 95.0% | 50.0g |

$50.0 | 2025-02-20 | |

| Key Organics Ltd | BS-3833-5MG |

(4-aminophenyl)acetic acid |

1197-55-3 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | BS-3833-100G |

(4-aminophenyl)acetic acid |

1197-55-3 | >95% | 100g |

£75.00 | 2025-02-09 | |

| eNovation Chemicals LLC | K06720-5kg |

4-Aminophenylacetic acid |

1197-55-3 | 97% | 5kg |

$1580 | 2024-06-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32710-25g |

4-Aminophenylacetic acid |

1197-55-3 | 98% | 25g |

¥47.0 | 2023-09-09 | |

| Life Chemicals | F0001-0324-0.5g |

4-Aminophenylacetic acid |

1197-55-3 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| Enamine | EN300-20755-0.05g |

2-(4-aminophenyl)acetic acid |

1197-55-3 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-20755-100.0g |

2-(4-aminophenyl)acetic acid |

1197-55-3 | 95.0% | 100.0g |

$67.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1040645-500g |

Benzeneacetic acid, 4-amino- |

1197-55-3 | 97% | 500g |

$165 | 2024-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32710-100g |

4-Aminophenylacetic acid |

1197-55-3 | 98% | 100g |

¥178.0 | 2023-09-09 |

4-Aminophenylacetic acid サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:1197-55-3)

注文番号:SFD1208

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1197-55-3)对氨基

注文番号:LE2466821

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:38

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1197-55-3)4-Aminophenylacetic acid

注文番号:LE4910

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:46

価格 ($):discuss personally

4-Aminophenylacetic acid 関連文献

-

1. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cellsShahinda S. R. Alsayed,Amreena Suri,Anders W. Bailey,Samuel Lane,Eryn L. Werry,Chiang-Ching Huang,Li-Fang Yu,Michael Kassiou,Simone Treiger Sredni,Hendra Gunosewoyo RSC Med. Chem. 2021 12 1910

-

Hao-Zheng Yu,Selma Bencherif,Thuan-Nguyen Pham-Truong,Jalal Ghilane New J. Chem. 2022 46 454

-

Rana Muhammad Irfan,Daochuan Jiang,Zijun Sun,Dapeng Lu,Pingwu Du Dalton Trans. 2016 45 12897

-

Xingchen Yan,Jiakun Xu,Xiaojing Wu,Zhongyu Zhang,Xia Zhang,Yuhua Fan,Caifeng Bi New J. Chem. 2015 39 2168

-

Maura Marinozzi,Gloria Marcelli,Andrea Carotti,Benedetto Natalini RSC Adv. 2014 4 7019

1197-55-3 (4-Aminophenylacetic acid) 関連製品

- 5445-26-1(Ethyl (4-Nitrophenyl)acetate)

- 875-74-1(D-2-Phenylglycine)

- 938-97-6(4-Hydroxyphenylglycine)

- 621-43-2(2-(3,4-Diaminophenyl)acetic Acid)

- 104-03-0(4-Nitrophenylacetic acid)

- 556-18-3(4-Aminobenzaldehyde)

- 14338-36-4(2-(3-aminophenyl)acetic acid)

- 705240-99-9(2-(4-Amino-3-methylphenyl)acetic acid)

- 5438-70-0(Ethyl 4-Aminophenylacetate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1197-55-3)4-Aminophenylacetic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1197-55-3)4-Aminophenylaceticacid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ